
4-(Nitrooxy)butanoic acid
Overview
Description
4-Nitrooxybutanoic acid is an organic compound with the molecular formula C4H7NO5 It is characterized by the presence of a nitrooxy group (-ONO2) attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrooxybutanoic acid typically involves the nitration of butanoic acid derivatives. One common method is the reaction of butanoic acid with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of 4-nitrooxybutanoic acid may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrooxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form various oxidation products.
Reduction: Reduction of the nitrooxy group can yield amino derivatives.
Substitution: The nitrooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrocarboxylic acids, while reduction can produce amino acids .
Scientific Research Applications
4-Nitrooxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as a nitric oxide donor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases where nitric oxide plays a crucial role.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-nitrooxybutanoic acid involves the release of nitric oxide (NO), a key signaling molecule in various physiological processes. The nitrooxy group undergoes enzymatic or chemical reduction to release NO, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the production of cyclic guanosine monophosphate (cGMP), which mediates various biological effects, including vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Nitrobutanoic acid: Similar structure but lacks the nitrooxy group.
Nitropropanoic acid: Shorter carbon chain with similar functional groups.
Nitrovaleric acid: Longer carbon chain with similar functional groups.
Uniqueness: 4-Nitrooxybutanoic acid is unique due to the presence of the nitrooxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, particularly in areas where nitric oxide release is beneficial .
Properties
Molecular Formula |
C4H7NO5 |
|---|---|
Molecular Weight |
149.10 g/mol |
IUPAC Name |
4-nitrooxybutanoic acid |
InChI |
InChI=1S/C4H7NO5/c6-4(7)2-1-3-10-5(8)9/h1-3H2,(H,6,7) |
InChI Key |
ZETOHPSSBWBMED-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CO[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
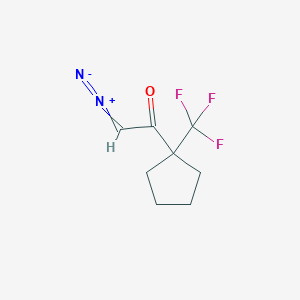
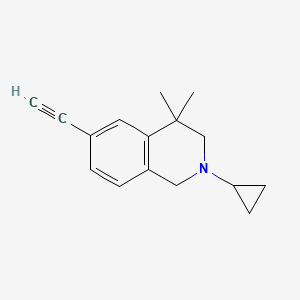
![8-bromo-2-chloro-10H-chromeno[3,2-b]pyridin-10-one](/img/structure/B8522863.png)
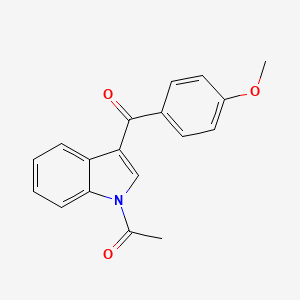

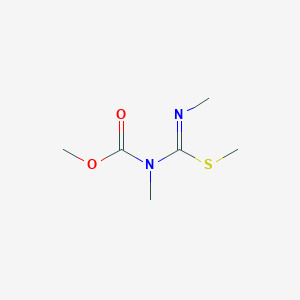
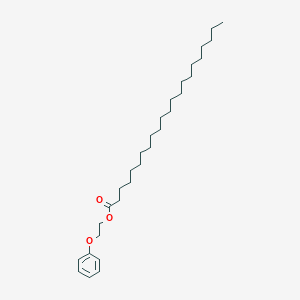
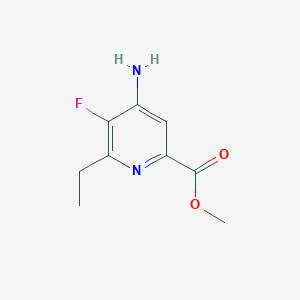

![N-[(2-Amino-3,5-dibromophenyl)methyl]-L-methionine](/img/structure/B8522913.png)
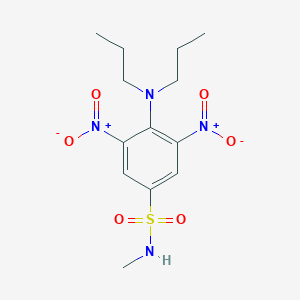
![{[(2-Methylpent-4-EN-1-YL)oxy]methyl}benzene](/img/structure/B8522921.png)
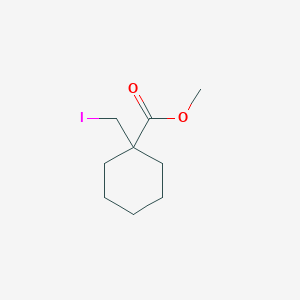
![5-Amino-1,3-dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B8522934.png)
